(Propylthio)acetic acid

Beschreibung

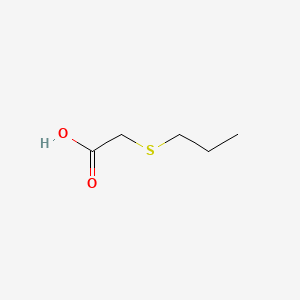

(Propylthio)acetic acid (IUPAC: 2-(propylsulfanyl)acetic acid) is a sulfur-containing carboxylic acid with the molecular formula C₅H₁₀O₂S and a molar mass of 134.2 g/mol. Its structure consists of a propylthio group (–S–CH₂CH₂CH₃) attached to the alpha-carbon of acetic acid. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates due to its reactive thioether and carboxylic acid functional groups .

Eigenschaften

IUPAC Name |

2-propylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275608 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-60-6 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (propylthio)acetic acid typically involves the reaction of propylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Hydrolysis of Derivatives

Thioether-containing derivatives exhibit pH-dependent hydrolysis. For example, methyl thioacetate (MTA) hydrolyzes as follows:

Reaction :

Kinetic Parameters (MTA Hydrolysis) :

| pH | Temperature (°C) | Rate Constant (s<sup>-1</sup>) | Half-Life (h) |

|---|---|---|---|

| 2.5 | 30 | 3.2 × 10<sup>-6</sup> | 60.2 |

| 7.0 | 100 | 1.8 × 10<sup>-4</sup> | 1.1 |

| 10 | 160 | 7.5 × 10<sup>-3</sup> | 0.03 |

Data adapted from thioester studies . Free energy calculations (ΔG ≈ -51.7 kJ/mol at pH 2.5) confirm hydrolysis is thermodynamically favored .

Oxidation of the Thioether Group

The propylthioether moiety undergoes oxidation to sulfoxides or sulfones, though direct experimental data for this compound remains scarce. General pathways include:

Reagents :

-

Sulfoxides : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA).

-

Sulfones : Prolonged exposure to strong oxidizers like KMnO<sub>4</sub>.

Theoretical Considerations :

Sulfur’s electron-rich nature facilitates electrophilic oxidation. Steric hindrance from the propyl group may modulate reaction rates compared to simpler thioethers.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using hydride reagents:

Reagents :

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) in dry ether.

Mechanism :

Hydride attack at the carbonyl carbon generates an alkoxide intermediate, which protonates to yield the alcohol .

Substitution Reactions

The propylthio group participates in nucleophilic substitutions under basic conditions:

Example :

Conditions :

-

Requires strong bases (e.g., NaOH) to deprotonate nucleophiles.

-

Polar aprotic solvents (e.g., DMSO) enhance reactivity.

Decarboxylation

Under high-temperature or enzymatic conditions, decarboxylation eliminates CO<sub>2</sub>, forming propylthioethane:

Reaction :

Catalysts :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Antimicrobial Activity :

Research has indicated that (propylthio)acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that novel derivatives exhibited activity against a range of bacteria, suggesting potential for use in developing new antimicrobial agents . -

Pharmaceutical Development :

The compound has been investigated for its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have shown promise in drug formulations targeting specific diseases due to their enhanced solubility and bioavailability compared to traditional compounds . -

Metabolic Studies :

This compound has been utilized in metabolic studies to understand its effects on biological systems. It has been shown to influence metabolic pathways related to thyroid hormones, providing insights into its potential therapeutic roles . -

Hydrogel Formulations :

Recent advancements in hydrogel technology have incorporated this compound into formulations aimed at drug delivery systems. These hydrogels demonstrate improved stability and controlled release properties, making them suitable for various medical applications .

Industrial Applications

-

Chemical Intermediate :

In industrial settings, this compound can serve as an intermediate in the production of various chemical compounds, including pesticides and herbicides. Its reactivity allows for the synthesis of more complex molecules essential in agrochemical formulations. -

Flavoring Agents :

The compound's unique flavor profile makes it a candidate for use in food industries as a flavoring agent. Its derivatives are explored for enhancing flavors in processed foods and beverages . -

Cosmetic Applications :

Due to its antimicrobial properties, this compound is being studied for use in cosmetic formulations aimed at skin health. Its ability to inhibit microbial growth can enhance the shelf life and safety of cosmetic products .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.

Case Study 2: Drug Delivery Systems

In a study focusing on drug delivery, hydrogels incorporating this compound were tested for their release profiles of therapeutic agents. The results showed a sustained release over time, with significant retention of bioactivity, suggesting a promising avenue for chronic disease management through localized therapy.

Wirkmechanismus

The mechanism of action of (propylthio)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylthio group can participate in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Reactivity : The thioether group can undergo oxidation to sulfoxides or sulfones, while the carboxylic acid enables salt formation or esterification .

- Synthesis : Typically synthesized via nucleophilic substitution between propyl mercaptan and halogenated acetic acid derivatives under basic conditions, analogous to methods described for structurally related thioethers .

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (Propylthio)acetic acid and its analogs:

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Alkyl vs. Aromatic Thioethers: this compound’s linear alkyl chain imparts moderate lipophilicity, making it suitable for reactions requiring solubility in non-polar media. In contrast, phenylthioacetic acid’s aromatic ring enhances hydrophobicity and stabilizes charge-transfer interactions, favoring use in aromatic drug intermediates . Example: Phenylthioacetic acid’s biphenyl derivative (C₁₄H₁₂O₂S) exhibits extended conjugation, increasing its melting point and thermal stability compared to this compound .

Thioether vs. Thioester Groups :

- This compound’s thioether (–S–) is less reactive than the thioester (–S–CO–) in (S)-2-acetylthio-3-phenylpropionic acid. Thioesters are critical in biochemical processes (e.g., Coenzyme A derivatives) and enable facile acyl transfer reactions .

Such derivatives are explored in antimicrobial or anticancer agents due to thiazole’s prevalence in bioactive molecules .

Biologische Aktivität

(Propylthio)acetic acid, a compound related to propylthiouracil (PTU), has garnered attention in pharmacological research due to its biological activities, particularly in the context of thyroid hormone regulation and metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a thiol-containing carboxylic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : 150.20 g/mol

The primary mechanism of action for this compound involves the inhibition of thyroid peroxidase, an enzyme critical for the synthesis of thyroid hormones. By inhibiting this enzyme, this compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased levels of these hormones in the bloodstream. This mechanism is similar to that of propylthiouracil, which is used clinically to manage hyperthyroidism.

Key Biological Effects

- Thyroid Hormone Regulation :

- Metabolic Impact :

Study 1: Thyroid Hormone Levels in Rats

A study conducted on rats assessed the impact of this compound on thyroid hormone levels. The results indicated a dose-dependent decrease in serum T4 levels following administration over several weeks. Notably, higher doses resulted in more pronounced reductions in both maternal and fetal thyroid hormone levels, suggesting potential developmental impacts on offspring .

| Dose (ppm) | Maternal T4 Levels | Fetal T4 Levels |

|---|---|---|

| 0.5 | Decreased | Decreased |

| 2 | Significant Decrease | Significant Decrease |

| 3 | Severe Decrease | Severe Decrease |

Study 2: Metabolomics Analysis

In a metabolomics study involving PTU, significant alterations in lipid profiles were observed after treatment. The study highlighted that acylcarnitines and triglycerides were notably lower in treated groups compared to controls, indicating a disruption in lipid metabolism associated with this compound exposure .

Therapeutic Applications

This compound has potential therapeutic applications primarily in the management of hyperthyroidism and related metabolic disorders. By effectively reducing thyroid hormone levels, it may serve as an alternative treatment option for patients who are intolerant to conventional therapies.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (Propylthio)acetic acid with high purity?

- Methodology : Synthesis typically involves nucleophilic substitution between propylthiol and a haloacetic acid derivative (e.g., chloroacetic acid) under alkaline conditions. Purification via fractional distillation or recrystallization is critical. Characterization should include -NMR (to confirm thioether bond formation) and IR spectroscopy (to verify carboxylic acid and thiol groups). Ensure inert atmosphere use to prevent oxidation of the thiol group .

- Data Example :

| Method | Yield (%) | Purity (HPLC) | Key Peaks (IR, cm) |

|---|---|---|---|

| Alkaline SN2 | 78 | 99.2% | 2550 (S-H), 1705 (C=O) |

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodology : Conduct pH-dependent stability studies using buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy. Kinetic analysis (e.g., Arrhenius plots) helps predict shelf life. Control experiments should account for temperature and light exposure .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards ensures precision. Validate the method for linearity (R > 0.99), recovery (>90%), and limit of detection (LOD < 1 ng/mL). Sample preparation may require solid-phase extraction to remove interferents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?

- Methodology : Perform density functional theory (DFT) calculations to compare activation energies of competing pathways (e.g., nucleophilic vs. radical mechanisms). Validate models with isotopic labeling experiments (e.g., -NMR) and kinetic isotope effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Use design of experiments (DoE) to optimize factors like stoichiometry and solvent polarity. Statistical process control (SPC) charts can identify outlier batches .

Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?

- Methodology : Synthesize analogs with varying substituents (e.g., methylthio vs. phenylthio groups) and compare reaction rates in model transformations (e.g., Michael additions). Hammett plots and X-ray crystallography elucidate structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

- Methodology : Re-evaluate measurement conditions (ionic strength, temperature) using potentiometric titration with a glass electrode. Compare results with computational predictions (e.g., COSMO-RS). Publish raw data and error margins to facilitate meta-analysis .

Q. What experimental controls are essential when studying this compound’s biological activity?

- Methodology : Include vehicle controls (solvent-only), positive controls (e.g., known enzyme inhibitors), and stability checks (e.g., pre-incubated compound). Use orthogonal assays (e.g., fluorescence and colorimetric readouts) to confirm activity .

Methodological Best Practices

- Statistical Rigor : Report confidence intervals and effect sizes for all findings. Use ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish detailed protocols in supplemental materials, including raw spectra and chromatograms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.